a,a-DIMETHYL-4-[4-[4-

Description

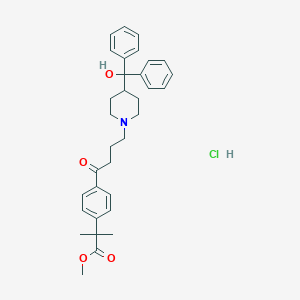

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO4.ClH/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28;/h4-9,11-14,16-19,29,37H,10,15,20-24H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLQZWOEKWZQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625868 | |

| Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169280-33-5 | |

| Record name | Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169280-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for the Methyl 2 4 4 4 Hydroxy Diphenyl Methyl Piperidin 1 Yl Butanoyl Phenyl 2 Methylpropanoate Skeleton and Its Analogues

Retrosynthetic Analysis and Pathway Design for Complex Organic Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials.

Strategic Disconnections and Key Intermediates

The retrosynthetic analysis of the target molecule reveals several strategic disconnections. The primary disconnection points are the ester, the ketone, and the tertiary amine functionalities. A common retrosynthetic approach for Fexofenadine (B15129) and its intermediates involves disconnecting the molecule into three key fragments: a substituted aromatic core, a piperidine (B6355638) derivative, and a butanoyl linker.

One of the main retrosynthetic strategies for Fexofenadine hydrochloride involves the disconnection of the final molecule into key intermediates. A crucial intermediate is the target molecule of this article, Methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate. This intermediate can be further disconnected, for instance, at the C-N bond of the piperidine, leading to azacyclonol (B1665903) and a side chain attached to the phenyl ring. Another key disconnection is at the butanoyl chain, separating the piperidine moiety from the substituted phenylacetate (B1230308).

A typical synthesis involves the Friedel-Crafts acylation of a protected α,α-dimethylphenylacetate with a four-carbon electrophile, followed by coupling with the piperidine derivative. The α,α-diphenyl-4-piperidinemethanol (azacyclonol) is a critical piperidine-containing intermediate.

| Key Intermediates | Corresponding Starting Materials |

| Methyl 2-(4-bromophenyl)-2-methylpropanoate | 2-(4-bromophenyl)-2-methylpropanoic acid |

| 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic acid methyl ester | 4-chlorobutyryl chloride and methyl α,α-dimethylphenylacetate |

| α,α-diphenyl-4-piperidinemethanol (Azacyclonol) | 4-benzoylpyridine or similar precursors |

Convergent and Divergent Synthesis Approaches

Both convergent and divergent synthetic strategies can be envisioned for the construction of the target skeleton and its analogues.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. This strategy is particularly useful for generating libraries of analogues for structure-activity relationship (SAR) studies. Starting from a common precursor, such as 4-(4-chlorobutyryl)-α,α-dimethylphenylacetic acid methyl ester, various substituted piperidines or other heterocyclic amines could be introduced to generate a diverse range of analogues. This allows for the exploration of the chemical space around the core scaffold to identify compounds with improved pharmacological properties.

Advanced Carbon-Carbon Bond Formation Methodologies in Scaffold Construction

Modern organic synthesis relies on a toolbox of powerful carbon-carbon and carbon-heteroatom bond-forming reactions that enable the efficient construction of complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Aminations)

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. In the context of the target molecule's skeleton, the Suzuki-Miyaura coupling could be employed to construct the diaryl ketone moiety or to introduce substitutions on the phenyl ring. For instance, a coupling between a boronic acid derivative of the phenylpropanoate and a halide derivative of a benzophenone (B1666685) precursor could be a viable strategy. The synthesis of diaryl ketones via carbonylative Suzuki-Miyaura cross-coupling is a well-established method.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)2 / PPh3 | Aryl boronic acid, Aryl halide | Biaryl | |

| PdCl2(dppf) | Alkyl boronic acid, Aryl halide | Alkyl-aryl | |

| Pd(0) catalyst | Aryl halide, CO, Aryl boronic acid | Diaryl ketone |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines and N-heterocycles. It is highly relevant for the synthesis of the target molecule, specifically for the N-alkylation of the piperidine ring. The reaction of a piperidine derivative with an electrophilic partner containing the butanoyl side chain attached to the aromatic ring can be facilitated by a palladium catalyst and a suitable phosphine (B1218219) ligand. This method offers a milder and more functional group tolerant alternative to traditional N-alkylation methods. The Buchwald-Hartwig amination has been widely used in the synthesis of various drug molecules containing piperidine and piperazine (B1678402) scaffolds.

Olefin Metathesis in Macrocycle and Chain Elongation

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds and the construction of cyclic and macrocyclic structures. While not a primary method for constructing the linear butanoyl chain in the target molecule, RCM could be instrumental in the synthesis of analogues containing unsaturated or macrocyclic linkers. For instance, a diene precursor could be cyclized using a Grubbs or Schrock catalyst to form a tetrahydropyridine (B1245486) ring, which is a structural analogue of the piperidine core. Furthermore, cross-metathesis could be employed for chain elongation or modification of the butanoyl linker to introduce unsaturation or other functional groups.

**2.2

Stereoselective Synthesis and Chiral Induction in Piperidine-Containing Architectures

The precise control of stereochemistry within the piperidine ring is paramount for the synthesis of complex molecules with defined three-dimensional structures. This is achieved through a variety of advanced synthetic methods, including asymmetric catalysis, diastereoselective reactions, and the strategic control of stereocenters.

Asymmetric catalysis offers a powerful approach to establish chirality in the piperidine skeleton, often with high enantioselectivity. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which has been successfully employed for the synthesis of 3-substituted tetrahydropyridines, valuable precursors to enantioenriched piperidines. snnu.edu.cnacs.orgorganic-chemistry.org This method utilizes a chiral phosphine ligand to induce asymmetry during the carbon-carbon bond formation.

Another significant strategy involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. snnu.edu.cnacs.org This process allows for the highly regio- and enantioselective introduction of aryl, heteroaryl, or vinyl groups at the 3-position of the piperidine precursor. A three-step sequence involving partial reduction of pyridine (B92270), asymmetric carbometalation, and a final reduction provides access to a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org

| Catalyst System | Substrate Type | Product | Enantioselectivity (ee) | Reference |

| [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acids | 3-Aryl-tetrahydropyridines | Up to >99% | organic-chemistry.org |

| Rhodium complex with chiral ligand | Dihydropyridines | 3-Substituted tetrahydropyridines | High | snnu.edu.cnacs.org |

Diastereoselective strategies are crucial for controlling the relative stereochemistry of multiple stereocenters within the piperidine ring. The aza-Prins cyclization has emerged as a valuable tool for the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. semanticscholar.org This reaction involves the cyclization of an N-homoallylic amine with an aldehyde, proceeding through an N-acyliminium ion intermediate to form the piperidine ring with controlled stereochemistry.

Photoredox catalysis has also been utilized for the highly diastereoselective functionalization of pre-existing piperidine rings. chemrxiv.org This method allows for the α-amino C-H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes. The reaction often proceeds with high diastereoselectivity, which is attributed to a subsequent epimerization process that leads to the thermodynamically more stable diastereomer. chemrxiv.org

Furthermore, diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, provides a pathway to stereochemically defined piperidines. nih.gov The initial diastereoselective Mannich reaction sets the stereocenters, which are then retained during the subsequent reductive cyclization to form the piperidine ring. nih.gov

| Reaction | Key Features | Diastereoselectivity (dr) | Reference |

| Aza-Prins Cyclization | Forms 2,4,6-trisubstituted piperidines | High | semanticscholar.org |

| Photoredox C-H Arylation | Functionalization of existing piperidines | High | chemrxiv.org |

| Reductive Cyclization of Amino Acetals | Stereochemistry controlled by initial Mannich reaction | High | nih.gov |

The use of chiral auxiliaries provides a reliable method for controlling the stereochemical outcome of reactions involving the piperidine skeleton. For instance, D-arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.net A domino Mannich-Michael reaction of Danishefsky's diene with aldimines derived from the chiral auxiliary furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent transformations, such as conjugate cuprate (B13416276) addition, allow for the synthesis of various disubstituted piperidine derivatives with defined stereochemistry. researchgate.net

The stereodifferentiating potential of such carbohydrate-based auxiliaries stems from the steric and stereoelectronic properties of the sugar moiety, which effectively guide the approach of incoming reagents. researchgate.net This approach has been successfully applied to the synthesis of piperidine alkaloids, demonstrating its utility in the construction of complex natural products. researchgate.net

Heterocyclic Ring Construction: Focus on Piperidine Synthesis

The formation of the piperidine ring itself is a critical step in the synthesis of the target skeleton. Various cyclization strategies have been developed to construct this six-membered heterocycle, often with a focus on efficiency and stereocontrol.

Intramolecular cyclization reactions are a cornerstone of piperidine synthesis, offering a direct route to the heterocyclic core from acyclic precursors. Radical-mediated amine cyclization represents one such approach, where a radical cyclization of a linear amino-aldehyde can be initiated to form the piperidine ring. nih.gov For example, a cobalt(II) catalyst can be used to mediate the intramolecular cyclization of linear amino-aldehydes to produce various piperidines in good yields. nih.gov

Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes provides another elegant pathway to polysubstituted alkylidene piperidines. nih.gov This reaction proceeds through a complex radical cascade involving successive cyclizations and ring-opening to form the six-membered ring. nih.gov Additionally, a modular, one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov

| Cyclization Method | Catalyst/Reagent | Precursor Type | Key Features | Reference |

| Radical-Mediated Amine Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Good yields for various piperidines | nih.gov |

| Gold(I)-Catalyzed Cyclization | Gold(I) complex | 1,6-enynes | Forms polysubstituted alkylidene piperidines | nih.gov |

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | Gold catalyst | N-homopropargyl amides | One-pot synthesis of piperidin-4-ols | nih.gov |

The hydrogenation of readily available pyridine derivatives is a common and efficient method for the synthesis of the piperidine core. Achieving chemoselectivity, especially in the presence of other reducible functional groups, is a key challenge. Rhodium-catalyzed transfer hydrogenation of quaternary pyridinium (B92312) salts under mild conditions offers a highly chemoselective route to either piperidines or 1,2,3,6-tetrahydropyridines, depending on the substitution pattern of the pyridine ring. liv.ac.uk This method utilizes a formic acid/triethylamine (B128534) mixture as the hydrogen source and can be performed with very low catalyst loadings. liv.ac.uk

The use of a commercially available rhodium oxide (Rh₂O₃) catalyst has been shown to be highly effective for the hydrogenation of a wide variety of unprotected pyridines under mild conditions. rsc.org This catalytic system tolerates numerous functional groups, including alcohols, amines, and carbonyls, and can reduce multisubstituted pyridines to predominantly the cis-piperidine diastereomer. rsc.org Bimetallic catalysts have also demonstrated high activity and selectivity for the hydrogenation of pyridine to piperidine under mild conditions, with conversions reaching 99%. abo.fi

One-Pot and Multicomponent Reactions for Piperidine Formation

One prevalent MCR approach for the synthesis of polysubstituted piperidines involves the condensation of an amine, an aldehyde, and a β-ketoester. researchgate.net This strategy allows for the rapid assembly of the piperidine core with a high degree of molecular diversity. For instance, a one-pot, four-component condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) has been utilized to synthesize 2,6-diaryl-3-methyl-4-piperidones. researchgate.net While not a direct synthesis of the target scaffold, this methodology highlights the feasibility of MCRs in creating complex piperidine structures.

Another powerful MCR is the tandem aza[4+2] cycloaddition/allylboration reaction. This three-component reaction between 1-aza-4-boronobutadienes, maleimides, and aldehydes provides access to polysubstituted α-hydroxyalkyl piperidines with excellent diastereocontrol. nih.govacs.org A four-component variation of this reaction has also been developed, which avoids the pre-formation of the azabutadiene component, further enhancing its efficiency. acs.org

A pseudo five-component reaction has also been reported for the synthesis of highly functionalized piperidines containing a Meldrum's acid moiety, starting from aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid. acs.org These MCRs demonstrate the power of convergent synthesis in rapidly building complex heterocyclic scaffolds.

Table 1: Examples of Multicomponent Reactions for Piperidine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Mannich-type condensation | Aromatic aldehydes, ethyl methyl ketone, ammonium acetate | Ethanol | Forms 2,6-diaryl-3-methyl-4-piperidones |

| Aza[4+2]/allylboration | 1-Aza-4-boronobutadienes, maleimides, aldehydes | - | High diastereocontrol, forms α-hydroxyalkyl piperidines |

| Pseudo five-component | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | - | Diversity-oriented synthesis of highly functionalized piperidines |

Functional Group Interconversions and Transformations within the Complex Scaffold

Once the core skeleton is assembled, strategic functional group interconversions are necessary to arrive at the final target molecule. These transformations must be highly selective to avoid affecting other sensitive functional groups within the complex scaffold.

The synthesis of the target molecule involves a methyl ester, which may be introduced via esterification of the corresponding carboxylic acid or may require selective hydrolysis in the presence of other functionalities. The esterification of sterically hindered carboxylic acids, such as the α,α-dimethyl-substituted acid in the target molecule, can be challenging. researchgate.net Methods utilizing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are often employed to facilitate such transformations under mild conditions. researchgate.net Titanium tetrachloride has also been shown to be an effective coupling reagent for the esterification of carboxylic acids with alcohols under neutral conditions. mdpi.com For sterically hindered substrates, uronium-based coupling agents like TBTU, TATU, or COMU in the presence of organic bases can provide excellent yields at room temperature. luxembourg-bio.com

Conversely, the selective hydrolysis of the methyl ester to the corresponding carboxylic acid, as is done in the final step of fexofenadine synthesis, must be performed without affecting other parts of the molecule. researchgate.net This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by careful neutralization to precipitate the carboxylic acid product. google.com

Table 2: Reagents for Selective Esterification and Hydrolysis

| Transformation | Reagent/Catalyst | Substrate Type |

|---|---|---|

| Esterification | DCC/DMAP | Sterically hindered carboxylic acids |

| Esterification | Titanium tetrachloride | Carboxylic acids and primary alcohols |

| Esterification | TBTU/DIEA | Sterically hindered acids and alcohols |

| Hydrolysis | NaOH/MeOH/H₂O | Methyl esters |

Modifications of Benzene (B151609) and Diphenylmethanol (B121723) Moieties

The benzene and diphenylmethanol moieties offer opportunities for structural modification to generate analogues with potentially improved properties. The diphenylmethanol group is a key pharmacophore and its synthesis can be achieved by the reduction of benzophenone using reagents like sodium borohydride (B1222165). wikipedia.org Modifications can include the introduction of substituents on the phenyl rings. This can be accomplished by using appropriately substituted benzaldehydes or phenylmagnesium bromide in the Grignard reaction for the synthesis of the diphenylmethanol moiety. wikipedia.org The hydroxyl group of the diphenylmethanol can be further functionalized, for example, through esterification or etherification, to produce a variety of derivatives.

The benzene ring of the 2-methylpropanoate (B1197409) portion can also be modified. For instance, Friedel-Crafts acylation of substituted benzenes (e.g., isopropyl benzene) with 4-chlorobutyroyl chloride can be used to introduce the butanoyl side chain, leading to analogues with different substituents on the phenyl ring. asianpubs.orgresearchgate.net This allows for the exploration of the structure-activity relationship of this part of the molecule.

Catalytic Approaches in Complex Molecule Synthesis

Modern catalytic methods are indispensable for the efficient and selective synthesis of complex molecules like the target compound and its analogues.

Palladium catalysts are widely used in cross-coupling reactions. In the synthesis of fexofenadine intermediates, palladium-catalyzed coupling of a terminal alkyne and an aromatic bromide has been reported, followed by hydration of the alkyne. epo.org Another key step that can be facilitated by palladium is the hydrogenation of a ketone to a secondary alcohol. For example, the reduction of the butanoyl ketone in a fexofenadine intermediate is achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.com

Nickel catalysts are emerging as powerful tools for C-N cross-coupling reactions, which can be relevant for the formation of the piperidine ring or for attaching the piperidine to the butanoyl chain. mit.edu Chiral nickel catalysts have also been employed in the enantioselective diboration of 1,2-dihydropyridines, which can be further functionalized to access substituted piperidines. acs.org

Iridium catalysts are particularly effective for the asymmetric hydrogenation of ketones and imines. nih.govyoutube.com Chiral iridium complexes with P,N,O-type ligands have shown high enantioselectivity (up to 98% ee) in the hydrogenation of prochiral ketones. mdpi.com This is highly relevant for the synthesis of chiral analogues of the target molecule where the butanoyl ketone is reduced to a specific enantiomer of the secondary alcohol.

Table 3: Applications of Transition Metal Catalysts

| Catalyst | Reaction Type | Application in Synthesis |

|---|---|---|

| Palladium | Cross-coupling, Hydrogenation | Alkyne-aryl coupling, Ketone reduction |

| Nickel | C-N Cross-coupling, Diboration | Piperidine ring formation, Enantioselective synthesis |

| Iridium | Asymmetric Hydrogenation | Enantioselective ketone reduction |

Organocatalysis and Biocatalysis for Enhanced Selectivity

Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze the asymmetric synthesis of polysubstituted piperidines. acs.org For example, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process to form four contiguous stereocenters in a piperidine ring with excellent enantioselectivity. acs.org Piperidine itself can act as an organocatalyst in certain reactions. researchgate.net Biomimetic approaches using organocatalysts have been successful in the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.govacs.org

Biocatalysis offers unparalleled selectivity under mild conditions. Ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to chiral alcohols, often with very high enantiomeric excess (>99.5% ee). nih.govacs.org This is particularly advantageous for the synthesis of the chiral alcohol moiety in fexofenadine and its analogues. researchgate.nettaylorfrancis.com The integration of biocatalytic steps, such as the reduction of the butanoyl ketone, into the synthetic route can provide a green and highly efficient method for producing enantiopure active pharmaceutical ingredients. nih.gov

Photoredox and Electrocatalysis in Challenging Transformations

Modern synthetic chemistry has increasingly turned to photoredox and electrocatalysis to overcome the limitations of traditional methods, particularly for the formation of challenging chemical bonds under mild conditions. These techniques utilize light energy or electricity, respectively, to generate highly reactive intermediates, such as radical ions, enabling unique bond constructions that are often difficult to achieve through conventional thermal reactions.

Photoredox Catalysis: This approach uses visible light to excite a photocatalyst, initiating single-electron transfer (SET) processes that can facilitate a wide range of organic transformations. For skeletons analogous to the target molecule, photoredox catalysis could be envisioned for several key steps. For instance, the formation of the C-C bond in diaryl ketones, a core component of the diphenylmethyl moiety, can be approached through photoredox-mediated pathways. While direct application to the target molecule is not extensively documented, the principles have been demonstrated in similar systems. For example, visible-light-promoted strategies have been developed for the synthesis of thioxanthone derivatives, which involves an intramolecular cyclization through hydrogen atom transfer and C-C bond formation. nih.gov Such methodologies highlight the potential for forming complex cyclic structures under mild, transition-metal-free conditions. nih.gov

Electrocatalysis: Electrosynthesis offers a green and powerful alternative for driving chemical reactions. By using electricity as a "reagent," it can avoid the need for stoichiometric chemical oxidants or reductants. In the context of the target molecule's framework, electrocatalysis could be particularly useful for C-C bond formation. Research has shown the efficient electrochemical activation of the C-C bond of aryl ketones for the preparation of amides under catalyst- and external-oxidant-free conditions. researchgate.netmatilda.scienceacs.org This demonstrates the capability of electrochemistry to mediate C-C bond cleavage and subsequent C-N bond formation, which could be relevant for the synthesis of analogues or precursors. researchgate.netmatilda.scienceacs.org Furthermore, electrocatalytic reduction of CO2 has been shown to lead to multiple C-C bond formations, producing light hydrocarbons with an iron-based molecular macrocycle, indicating the power of this technique for building carbon chains. rsc.org

The following table summarizes representative examples of photoredox and electrocatalytic reactions applied to transformations relevant to the synthesis of complex organic molecules.

| Transformation Type | Method | Catalyst/Mediator | Substrate Scope | Key Advantage |

| Intramolecular Cyclization | Photoredox Catalysis | Visible Light | Diaryl Sulfides | Mild, transition-metal-free C-C bond formation |

| C-N Bond Formation | Electrocatalysis | - | Aryl Ketones, Aliphatic Amines | Catalyst- and external-oxidant-free amide synthesis |

| Multiple C-C Bond Formation | Electrocatalysis | Iron Phthalocyanine | CO2 | Formation of C1-C4 products from a simple carbon source |

Novel Synthetic Techniques and Paradigms

The quest for more efficient, safer, and scalable synthetic processes has led to the development of novel techniques and paradigms that are reshaping the landscape of organic synthesis. Flow chemistry and domino reactions are at the forefront of this evolution, offering significant advantages for the construction of complex molecules like Methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate.

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. Its scalability makes it particularly attractive for industrial applications.

For the synthesis of the target molecule's skeleton, flow chemistry could be implemented for several key transformations. One such transformation is the Friedel-Crafts acylation, which is a classic method for forming the aryl ketone linkage. Traditional batch Friedel-Crafts reactions often require stoichiometric amounts of Lewis acids and can be difficult to control. In contrast, continuous-flow approaches using heterogeneous catalysts, such as zirconium-β-zeolite, have been developed for Friedel-Crafts acylation, demonstrating high efficiency and catalyst stability. thieme-connect.comacs.org This method allows for the smooth reaction of electron-rich aromatics with acid anhydrides without catalyst degradation. thieme-connect.com

The synthesis of the piperidine moiety is another area where flow chemistry has shown significant promise. A practical continuous flow protocol has been developed for the synthesis of α-chiral piperidines using readily accessible starting materials and Grignard reagents, yielding various functionalized piperidines in high yields and diastereoselectivities within minutes. tulane.eduacs.orgorganic-chemistry.org Furthermore, electroreductive cyclization in a flow microreactor has been successfully employed for the synthesis of piperidine and pyrrolidine (B122466) derivatives, offering good yields and the potential for preparative scale synthesis through continuous electrolysis. researchgate.net

The table below presents examples of reactions relevant to the target skeleton that have been successfully implemented in a flow chemistry setup.

| Reaction Type | Catalyst/Conditions | Residence Time | Yield/Selectivity | Scalability |

| Friedel-Crafts Acylation | Zirconium-β-zeolite, 80-120 °C | 24-120 h (continuous) | 70-99% | Demonstrated |

| α-Chiral Piperidine Synthesis | Grignard Reagents | Minutes | >80% yield, >90:10 dr | High-performance scale-up demonstrated |

| Electroreductive Cyclization | Flow microreactor | ~1 hour | Good yields | Preparative scale demonstrated |

Domino and cascade reactions are powerful strategies in which a single synthetic operation generates multiple chemical bonds in a sequential manner without the isolation of intermediates. This approach significantly increases synthetic efficiency by reducing the number of reaction steps, purifications, and the amount of solvent and reagents used, aligning with the principles of green chemistry.

The complex structure of Methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate, which features a functionalized piperidine ring and a quaternary carbon center, is an ideal target for the application of domino and cascade strategies. The construction of highly substituted piperidines has been achieved through one-pot, multi-component reactions, which can be considered a type of domino process. growingscience.com

The creation of the α,α-dimethylpropanoate moiety, which contains a quaternary carbon center, is a significant synthetic challenge. Cascade reactions initiated by palladium-catalyzed carbopalladation have emerged as a general method for constructing compounds with cyclic or spiro quaternary stereocenters. nih.govresearchgate.net These processes can involve a domino Heck/C-H functionalization sequence, enabling the efficient formation of multiple bonds in a single pot. researchgate.net While these specific examples may not directly yield the target structure, they illustrate the power of cascade reactions in assembling sterically congested and complex molecular architectures. nih.govresearchgate.netnih.gov For instance, cascade reactions involving a radical conjugate addition triggered by a hydrogen atom transfer (HAT) process have been used to construct complex polycyclic units containing quaternary carbon centers. nih.gov

The following table provides examples of domino and cascade reactions that could be adapted for the synthesis of key structural motifs within the target molecule's skeleton.

| Reaction Type | Key Transformation | Substrates | Product Features |

| Multi-component Domino Reaction | Piperidine Synthesis | Aromatic aldehydes, amines, acetoacetic esters | Highly substituted piperidines |

| Palladium-Catalyzed Cascade | Quaternary Stereocenter Formation | Unactivated alkenes, heteroarenes | Bis-heterocycles with all-carbon quaternary stereocenters |

| Radical Cascade Reaction | Quaternary Carbon Center Construction | Terminal olefins | Polycyclic units with quaternary carbon centers |

Advanced Spectroscopic and Analytical Characterization of Complex Organic Molecules Incorporating the α,α Dimethylphenylacetate and Piperidine Moieties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule with the complexity of α,α-dimethyl-4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenylacetate, high-field instrumentation and a combination of one-dimensional (1D) and two-dimensional (2D) experiments are indispensable for complete signal assignment and structural confirmation. nih.gov

High-Field NMR and Advanced 1D/2D Techniques (COSY, TOCSY, HSQC, HMBC, NOESY)

High-field NMR spectrometers (e.g., 500 MHz and above) are essential to achieve the necessary signal dispersion to resolve the numerous proton (¹H) and carbon (¹³C) signals within the molecule. The ¹H NMR spectrum would present a complex pattern of signals corresponding to the distinct spin systems of the α,α-dimethylphenylacetate group, the hydroxydiphenylmethyl group, the piperidine (B6355638) ring, and the interconnecting butanoyl chain.

To decipher these complex spectra, a variety of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal proton-proton scalar couplings. COSY identifies protons on adjacent carbons (²JHH and ³JHH), which is critical for tracing the connectivity within the butanoyl chain and the piperidine ring. TOCSY extends this correlation through an entire spin system, allowing for the identification of all protons belonging to a specific structural fragment from a single cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the molecule's three-dimensional structure and preferred conformation.

A hypothetical table of assigned chemical shifts, based on data from structurally similar compounds like fexofenadine (B15129), is presented below. chemicalbook.comresearchgate.net

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| α-C(CH₃)₂ | ~1.55 (s, 6H) | ~25.0 | α-C, C=O (ester), Phenyl C1' |

| Phenylacetate (B1230308) Aromatic (ortho to C=O) | ~7.80 (d, 2H) | ~129.5 | C=O (ketone), Phenyl C1', C(CH₃)₂ |

| Phenylacetate Aromatic (meta to C=O) | ~7.40 (d, 2H) | ~125.0 | Phenyl C1' |

| Butanoyl C=O | - | ~200.0 | - |

| Piperidine H2'/H6' | ~2.80 (m, 4H) | ~54.0 | Piperidine C4', Butanoyl CH₂ |

| Piperidine H3'/H5' | ~1.70 (m, 4H) | ~27.0 | Piperidine C4', C(Ph)₂OH |

| Piperidine H4' | ~2.50 (m, 1H) | ~44.0 | C(Ph)₂OH, Piperidine C2'/C6' |

| Diphenylmethyl Aromatic | ~7.20-7.50 (m, 10H) | ~126.0-145.0 | C(Ph)₂OH |

| Ester O-CH₃ | ~3.65 (s, 3H) | ~52.5 | C=O (ester) |

| Ester C=O | - | ~177.0 | - |

Conformational Analysis of the Piperidine Ring and Overall Molecular Architecture

To minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions, the molecule is expected to exist predominantly in a chair conformation where both the N-butanoylphenylacetate and the C4-hydroxydiphenylmethyl substituents occupy equatorial positions. ias.ac.innih.gov This conformational preference can be experimentally verified using NMR data:

Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants within the piperidine ring is highly dependent on the dihedral angle between the coupled protons. Large coupling constants (typically 10-13 Hz) between adjacent axial protons (Jax-ax) and small coupling constants (2-5 Hz) for axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) interactions are characteristic of a rigid chair conformation. nih.gov

NOESY Data: Through-space correlations observed in a NOESY spectrum can provide definitive proof of the spatial arrangement. For instance, strong NOE signals between axial protons at positions 2, 4, and 6 of the piperidine ring would confirm the chair geometry and their relative orientations.

Isotopic Labeling Strategies for NMR Assignment

In cases of severe spectral overlap or for unambiguous confirmation of key structural connections, isotopic labeling can be a powerful strategy. wikipedia.org This involves synthesizing the molecule using precursors enriched with NMR-active isotopes such as ¹³C, ¹⁵N, or ²H.

¹⁵N Labeling: Synthesizing the molecule with a ¹⁵N-labeled piperidine precursor would allow for the acquisition of ¹H-¹⁵N correlation spectra. A ¹H-¹⁵N HMBC experiment could then be used to observe the correlation between the protons on the butanoyl chain and the piperidine nitrogen, providing unequivocal evidence for this crucial bond. sigmaaldrich.com

¹³C Labeling: Selective ¹³C labeling can be employed to enhance the signals of specific carbon atoms, particularly non-protonated quaternary carbons (like the carbonyls and the C(CH₃)₂ carbon), which often exhibit weak signals in natural abundance ¹³C NMR spectra. This facilitates their assignment and the observation of long-range HMBC correlations to these key centers. researchgate.netnih.gov Isotopic labeling is a valuable tool for resolving ambiguities that may persist even after a full suite of standard 1D and 2D NMR experiments. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a complementary technique to NMR that provides information about the molecule's mass, elemental composition, and structural features based on its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, typically performed on Time-of-Flight (TOF) or Orbitrap mass analyzers, provides a highly accurate mass measurement of the parent ion. This allows for the unambiguous determination of the molecular formula. massbank.eu For α,α-dimethyl-4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenylacetate, the expected results for the protonated molecule ([M+H]⁺) are detailed below.

| Attribute | Value |

|---|---|

| Molecular Formula | C₃₃H₃₉NO₄ |

| Monoisotopic Mass (Neutral) | 513.28791 Da |

| Adduct | [M+H]⁺ |

| Calculated m/z (Monoisotopic) | 514.29519 |

An experimentally measured mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition, C₃₃H₃₉NO₄. ncats.ioechemi.com

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (in this case, the [M+H]⁺ ion at m/z 514.3) and its subsequent fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that offers valuable structural information. nih.govbjmu.edu.cn

The fragmentation of this molecule is expected to occur at several chemically labile sites. A plausible fragmentation pathway, based on the analysis of related structures like fexofenadine, would involve the following key steps nih.gov:

Neutral Loss of Water: A common initial fragmentation for molecules containing a tertiary alcohol is the loss of a water molecule (-18 Da) from the protonated parent ion.

Cleavage of the Diphenylmethyl Moiety: The bond between the piperidine C4 and the hydroxydiphenylmethyl group is prone to cleavage, leading to the formation of a stable diphenylmethyl cation or related fragments.

Piperidine Ring Fragmentation: Cleavage can occur within the piperidine ring or at the bond connecting the nitrogen to the butanoyl chain.

The table below outlines some of the expected major fragment ions in the positive-ion MS/MS spectrum.

| Proposed Fragment (m/z) | Proposed Structure / Origin |

|---|---|

| 496.3 | [M+H - H₂O]⁺ |

| 330.2 | Cleavage between piperidine N and butanoyl chain, retaining the phenylacetate portion. |

| 267.1 | Fragment containing the piperidine ring and the hydroxydiphenylmethyl group. |

| 185.1 | Fragment corresponding to the hydroxydiphenylmethyl moiety. |

| 167.1 | [Ph₂CH]⁺ - Diphenylmethyl cation (tropylium ion rearrangement). |

By systematically analyzing these fragmentation patterns, the connectivity of the different structural subunits can be confirmed, corroborating the structural hypothesis derived from NMR data.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FTIR spectrum of Fexofenadine hydrochloride reveals several characteristic absorption peaks that confirm its complex structure. researchgate.net

Key vibrational modes observed in the spectrum include a prominent peak at 3269.9 cm⁻¹, which is attributed to the O-H stretching vibrations of the carboxylic acid and tertiary alcohol functional groups. researchgate.net The carbonyl (C=O) stretching of the carboxylic acid group is identified by a strong absorption at 1636 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations within the phenyl rings are observed at 1494 cm⁻¹, while the C-O stretching of the tertiary alcohol is found at 1241.2 cm⁻¹. researchgate.nettandfonline.com Additionally, C-H stretching modes from the aromatic biphenyl (B1667301) methyl ring are present in the 3093–2746 cm⁻¹ region. tandfonline.com

These spectral signatures provide definitive evidence for the presence of the key functional groups, including the hydroxyl, carboxylic acid, and aromatic components that constitute the Fexofenadine molecule.

Table 1: Characteristic Infrared (IR) Absorption Peaks for Fexofenadine Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3269.9 | O-H Stretching | Carboxylic Acid & Tertiary Alcohol |

| 3093 - 2746 | C-H Stretching | Aromatic Rings |

| 1636 | C=O Stretching | Carboxylic Acid |

| 1494 | C=C Stretching | Aromatic Rings |

Data sourced from scientific literature. researchgate.nettandfonline.com

Other Spectroscopic Methods for Complementary Structural Information

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For Fexofenadine, which contains multiple chromophores (the aromatic rings), UV-Vis spectroscopy is used to determine its concentration in solutions and provides complementary structural information.

Studies have shown that Fexofenadine hydrochloride exhibits a characteristic absorption maximum (λmax) in the UV region. In various solvents like ethanol (B145695) or a mixture of methanol (B129727) and water, the λmax is consistently observed at approximately 220 nm. historymedjournal.comneuroquantology.comresearchgate.net Another study using methanol as a solvent reported a λmax of 259 nm. When derivatized with specific reagents, the λmax can shift to the visible region, for instance, to 415 nm. humanjournals.com A simple and sensitive spectrophotometric method based on the formation of a chloroform-extractable complex with bromothymol blue shows a λmax at 412 nm. ijpsonline.com The method demonstrates excellent linearity over various concentration ranges, making it suitable for quantitative analysis. historymedjournal.com

Table 2: UV-Vis Absorption Maxima (λmax) of Fexofenadine in Various Solvents

| Solvent/Condition | λmax (nm) |

|---|---|

| Ethanol | 220 |

| Methanol:Water (2:3) | 220 |

| Methanol | 231, 259 |

| Chloroform (with Bromothymol blue) | 412 |

Data compiled from multiple analytical studies. historymedjournal.comresearchgate.nethumanjournals.comijpsonline.com

Circular Dichroism (CD) for Chiral Compound Analysis

Fexofenadine is a chiral molecule, administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. nih.govnih.gov Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules because it measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is instrumental in determining the absolute configuration and enantiomeric purity of chiral compounds. nih.gov

For chiral drugs, enantiomers often exhibit nearly mirror-image CD spectra. nih.gov The analysis of Fexofenadine enantiomers is crucial as they can have different pharmacokinetic profiles. nih.gov Specific enantioselective LC-MS/MS methods have been developed to resolve and quantify the (R)-(+)- and (S)-(-)-fexofenadine enantiomers in biological matrices. nih.gov While direct CD spectral data for Fexofenadine is not detailed in the provided context, the principles of CD spectroscopy are routinely applied to such chiral pharmaceuticals to ensure the quality and stereochemical integrity of the final product. nih.gov Photoelectron circular dichroism (PECD) is another sensitive technique for detecting and analyzing chiral molecules. rsc.org

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, quantification, and purity assessment of Fexofenadine and its related impurities in pharmaceutical formulations. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly employed for this purpose. ingentaconnect.com

Numerous validated RP-HPLC methods have been developed. A typical method involves a C18 column with a mobile phase consisting of a buffer (like potassium dihydrogen phosphate (B84403) or triethylamine (B128534) phosphate) and an organic modifier such as acetonitrile (B52724) or methanol. ingentaconnect.comscholarsresearchlibrary.comdergipark.org.tr Detection is typically carried out using a UV detector at a wavelength of 210, 215, 218, or 220 nm. nih.govingentaconnect.comscholarsresearchlibrary.comresearchgate.net These methods are validated for linearity, accuracy, precision, and robustness, demonstrating their reliability for routine quality control. scholarsresearchlibrary.comdergipark.org.tr

For the separation of its chiral enantiomers, specialized chiral columns such as Chiral CD-Ph are used. chromatographyonline.comresearchgate.net Preparative HPLC methods, which are scalable from analytical methods, can be used for the isolation of impurities or for the purification of larger quantities of Fexofenadine. sielc.com

Table 3: Exemplary HPLC Method Parameters for Fexofenadine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Polaris C18 (15 x 4.6 mm, 5 µm) | Phenomenex C18 | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer:Acetonitrile (65:35 v/v) | Triethylamine phosphate (1%, pH 3.2):ACN:Methanol (50:35:15 v/v/v) | Phosphate buffer (pH 2.7):Methanol (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection (UV) | 220 nm | 210 nm | 215 nm |

| Retention Time | Not specified | ~6 min | 10.7 min |

This table represents a summary of conditions from various validated methods. nih.govingentaconnect.comscholarsresearchlibrary.com

Gas Chromatography (GC)

Gas Chromatography (GC) is less commonly used for the analysis of large, non-volatile, and thermally labile molecules like Fexofenadine. The high molecular weight (501.66 g/mol ) and polar functional groups of Fexofenadine make it unsuitable for direct GC analysis without derivatization. Derivatization is a process where the analyte is chemically modified to produce a more volatile and thermally stable derivative. While specific GC methods for Fexofenadine are not prominently detailed in the primary analytical literature, which heavily favors HPLC, GC-MS data for Fexofenadine is available in spectral databases, indicating that analysis is possible after appropriate sample preparation. nih.gov This typically involves converting the polar carboxylic acid and hydroxyl groups into less polar esters or ethers, allowing the molecule to be volatilized and passed through a GC column for separation and subsequent detection, often by mass spectrometry (MS).

Hyphenated Techniques (e.g., LC-MS, GC-MS)

The characterization and quantification of complex organic molecules, such as α,α-dimethyl-4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]benzeneacetic acid, rely heavily on the coupling of high-resolution separation techniques with sensitive detection methods. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools in this regard, providing both qualitative and quantitative data with high degrees of sensitivity and selectivity. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), stands as the predominant analytical method for the analysis of this compound, primarily due to its high sensitivity and selectivity in complex biological matrices like plasma and urine. nih.govbjmu.edu.cn Numerous studies have established robust methods for its quantification.

Chromatographic Separation: The separation is typically achieved using reversed-phase High-Performance Liquid Chromatography (HPLC). bjmu.edu.cn C8 and C18 columns are commonly employed to separate the analyte from endogenous components. bjmu.edu.cnnih.gov Mobile phases generally consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often containing ammonium (B1175870) acetate (B1210297) or formic acid to facilitate ionization. nih.govnih.govresearchgate.net Gradient or isocratic elution can be used, with total run times often being very short, sometimes as low as 2 to 3 minutes, which is ideal for high-throughput applications. nih.govnih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is the most frequently used technique for this molecule. bjmu.edu.cnresearchgate.net The mass spectrometer is often operated in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. nih.gov In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For the target compound, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 502.3 is consistently used as the precursor ion. nih.govresearchgate.net

Research Findings: A variety of LC-MS/MS methods have been developed and validated for pharmacokinetic studies. nih.govnih.govtmu.edu.tw For instance, one method utilized a reversed-phase C18 column with a mobile phase of methanol and a buffer containing ammonium acetate and formic acid (70:30, v/v). nih.gov Detection was achieved by monitoring the transition of the precursor ion at m/z 502.1 to the product ion at m/z 466.2. nih.gov Another study employed a C8 column with a mobile phase of methanol and an ammonium acetate buffer with formic acid (55:45, v/v), achieving a retention time of 1.76 minutes. bjmu.edu.cntmu.edu.tw The linearity of these methods is often established over a wide concentration range, for example, from 1 to 1000 ng/mL in human plasma. bjmu.edu.cn Chiral LC-MS/MS methods have also been successfully developed to separate the (R)-(+)- and (S)-(-)-enantiomers of the compound using specialized columns like the Chirobiotic V. nih.gov

Below is a table summarizing parameters from various published LC-MS/MS methods.

| Chromatographic Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Reversed-phase C18 (5 µm, 100 x 2.1 mm) | Methanol : Buffer (10 mmol/L ammonium acetate, 0.1% formic acid; 70:30, v/v) | Not specified | ~1.9 | 502.1 | 466.2 | nih.gov |

| LUNA CN (3 µm, 10 cm x 2.0 mm) | Acetonitrile and 12 mM ammonium acetate in water (linear gradient) | Not specified | Not specified | 502.3 | Monitored as MH⁺ | nih.govresearchgate.net |

| Phenomenex Gemini C18 (5 µm, 50 x 2.0 mm) | Methanol : Water (0.1% formic acid, 5 mM ammonium acetate; 65:35, v/v) | Not specified | Not specified | 502.3 | 171.0 | nih.gov |

| Eclipse XDB-C8 | Methanol : Buffer (1 mmol/L ammonium acetate, 0.2% formic acid; 55:45, v/v) | 1.0 | 1.76 | Not specified | Not specified | bjmu.edu.cntmu.edu.tw |

| C18 | Acetonitrile : 10mM ammonium acetate : formic acid (70:30:0.1, v/v/v) | 1.0 | Not specified | Not specified | Not specified | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

The application of GC-MS for the analysis of this specific compound is significantly less common than LC-MS. researchgate.net This is largely due to the molecule's high molecular weight, polarity, and low volatility, which make it unsuitable for direct GC analysis without chemical derivatization to increase its thermal stability and volatility. While predicted GC-MS spectral data are available in databases, experimental applications are not widely reported in the literature. hmdb.cahmdb.ca For instance, one database contains a predicted spectrum for the non-derivatized form, while another shows a spectrum where the most abundant mass-to-charge ratio (m/z top peak) is 280. hmdb.canih.gov

| Technique | Ionization Energy | Top m/z Peaks | Notes | Reference |

| GC-MS | 70 eV | 280, 105, 131 | Experimental data from NIST library | nih.gov |

| Predicted GC-MS | 70 eV | Not specified | Predicted spectrum, requires experimental confirmation | hmdb.ca |

Computational Chemistry and Theoretical Investigations of the Methyl 2 4 4 4 Hydroxy Diphenyl Methyl Piperidin 1 Yl Butanoyl Phenyl 2 Methylpropanoate System

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure and dynamic properties of molecules. These methods are instrumental in predicting the preferred conformations and the flexibility of Methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate.

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. By representing atoms as spheres and bonds as springs, MM force fields can efficiently calculate the steric and electrostatic interactions within the molecule. This approach is particularly well-suited for performing conformational analysis to identify the low-energy structures of flexible molecules like Methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate.

Table 1: Representative Torsional Angles for Conformational Analysis

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Stable Angle (degrees) |

|---|---|---|---|---|---|

| τ1 | C(phenyl) | C(carbonyl) | C(alpha) | C(beta) | ~180 |

| τ2 | C(carbonyl) | C(alpha) | C(beta) | N(piperidine) | ~60, ~180, ~-60 |

| τ3 | C(alpha) | C(beta) | N(piperidine) | C(piperidine) | ~180 |

Note: The predicted stable angles are hypothetical and would be determined through detailed computational analysis.

Molecular dynamics simulations provide a temporal dimension to the molecular model, allowing for the observation of the dynamic behavior of Methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing conformational changes, vibrational motions, and interactions with the surrounding environment (e.g., a solvent).

These simulations are invaluable for understanding the flexibility of the molecule and the accessibility of different conformational states under physiological conditions. For instance, an MD simulation in a water box can illustrate how the molecule folds and adapts its shape in an aqueous environment, which is crucial for its interaction with biological targets. The analysis of MD trajectories can yield important information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 2: Typical Parameters from a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| RMSD | A measure of the average distance between the atoms of superimposed structures. | Stable trajectory with RMSD plateauing around 2-3 Å |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed and accurate description of the electronic structure and reactivity of a molecule compared to classical methods.

Density Functional Theory (DFT) has become a popular and reliable method for studying the electronic properties of medium to large-sized molecules. DFT calculations can be used to perform geometry optimization, which determines the lowest energy structure of the molecule with a high degree of accuracy. This optimized geometry is a prerequisite for many other calculations, including the prediction of vibrational frequencies.

The calculation of vibrational frequencies serves a dual purpose. Firstly, it confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). Secondly, the calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra, providing a means to validate the theoretical model and to aid in the assignment of spectral bands.

Beyond DFT, other quantum chemical methods can be employed to investigate the electronic properties of Methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate. Ab-initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally expensive, they can provide very accurate results.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. These methods are much faster than ab-initio or DFT methods and can be useful for very large systems or for preliminary investigations. Both ab-initio and semi-empirical methods can be used to calculate a range of electronic properties, including ionization potential, electron affinity, and molecular orbital energies (HOMO and LUMO), which are important for understanding the molecule's reactivity and electronic transitions.

Table 3: Calculated Electronic Properties

| Property | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 4.7 eV |

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts can be compared with experimental NMR spectra to aid in the structural elucidation and assignment of resonances.

Similarly, as mentioned earlier, the calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. This predicted spectrum can be a powerful tool for interpreting experimental IR data and for identifying the characteristic vibrational modes of the molecule.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value (for Fexofenadine) |

|---|---|---|---|

| 1H NMR | Chemical Shift (aromatic protons) | 7.1-7.5 ppm | 7.19-7.06 ppm |

| 13C NMR | Chemical Shift (carbonyl carbon) | ~175 ppm | Not readily available |

| IR Spectroscopy | Vibrational Frequency (C=O stretch) | ~1730 cm-1 | ~1700 cm-1 |

Note: Experimental values are for the parent compound, Fexofenadine (B15129), and are provided for comparative purposes.

Reaction Mechanism Studies and Transition State Analysis

Computational studies are instrumental in mapping the energetic landscapes of chemical reactions, providing insights into the mechanisms that are often difficult to obtain through experimental means alone.

The synthesis of Fexofenadine and its intermediates, such as Methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate, can be achieved through various synthetic routes. epa.govuniupo.it One common approach involves the Friedel-Crafts acylation followed by N-alkylation. asianpubs.orgresearchgate.net

A key step in several modern syntheses is the coupling of an azacyclonol (B1665903) moiety with a phenylbutanone derivative. researchgate.netgoogle.com Theoretical studies help elucidate the mechanisms of these coupling reactions. For instance, computational models can be used to analyze the formation of key intermediates. One efficient synthesis builds the central C4-moiety through a 5-membered intermediate, a pathway that can be modeled to understand its stability and reactivity. researchgate.net

Another synthetic approach involves the direct coupling of a cyclopropyl (B3062369) aryl ketone with azacyclonol. google.com Computational analysis of this reaction can reveal the transition state energies for the ring-opening of the cyclopropyl group and the subsequent nucleophilic attack by the piperidine (B6355638) nitrogen of azacyclonol. These calculations can explain why certain conditions, such as the use of specific catalysts or activating groups, are necessary to achieve a reasonable yield. google.com The elucidation of these pathways allows chemists to optimize reaction conditions, potentially increasing yield and reducing byproducts. epa.gov

Beyond identifying pathways, computational chemistry can predict the kinetics and thermodynamics of a reaction. By calculating the energy barriers (activation energies) associated with different potential pathways, researchers can predict reaction rates. For the synthesis of the Fexofenadine framework, quantum mechanics calculations can determine the transition state structures and their corresponding energies.

Quantitative Structure-Activity Relationship (QSAR) studies, while often used for biological activity, also provide a framework for understanding how structural features influence chemical reactivity and, by extension, reaction rates and selectivity. nih.gov For example, descriptors related to the electronic properties of the reactants, such as electrostatic potentials, can be correlated with the rate of reaction. nih.gov Computational models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be adapted to study reactivity, relating the steric and electrostatic fields of molecules to their propensity to undergo a specific reaction. mdpi.comresearchgate.net These predictions are vital for controlling the selectivity of a reaction, ensuring that the desired product is formed preferentially over unwanted isomers or byproducts.

Structure-Property Relationship (SPR) Studies (Excluding Biological Properties)

Structure-Property Relationship (SPR) studies investigate how a molecule's chemical structure influences its physical and chemical properties, excluding its biological effects. Computational methods are essential for quantifying these relationships. The crystal structure of Fexofenadine HCl has been determined from X-ray powder diffraction data, revealing a two-dimensional hydrogen bond network that stabilizes the crystal lattice. nih.gov This network involves strong hydrogen bonds between the protonated piperidine nitrogen and the chloride ion, as well as between the hydroxyl and carboxylic acid groups. nih.gov

Computational tools can calculate a wide array of molecular descriptors that correlate with physical properties.

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C32H39NO4 |

| Molecular Weight | 501.67 g/mol |

| Monoisotopic Mass | 501.2879 Da |

| Polar Surface Area | 81.00 Ų |

| #Rotatable Bonds | 8 |

| Aromatic Rings | 3 |

| CX Acidic pKa | 4.04 |

This data is computationally generated for the parent compound, Fexofenadine. ebi.ac.uk

These computed properties help predict the behavior of the compound in various chemical environments. For example, the polar surface area and pKa values are crucial in understanding its solubility and stability under different pH conditions. researchgate.net Theoretical models can also simulate spectroscopic properties (like NMR and IR spectra), which can then be compared to experimental data to confirm the structure of synthesized intermediates.

Chemoinformatics and Computational Screening for Related Structural Motifs

Chemoinformatics employs computational techniques to analyze and organize chemical information, enabling large-scale screening and identification of molecules with desired properties. For the Fexofenadine system, chemoinformatic approaches can be used to screen virtual libraries for compounds containing similar structural motifs. researchgate.netdaneshyari.com

Homology modeling, docking, and molecular dynamics simulations are powerful chemoinformatic tools. While often applied to biological targets, the principles can be used to study interactions in a purely chemical context, for instance, how a molecule might interact with a catalyst or fit into the pores of a separation medium. In one study, homology models of histamine (B1213489) H1 receptors were built, and Fexofenadine was docked into the binding site. daneshyari.com The binding poses and structural features identified in such studies provide detailed information about the key pharmacophoric elements of the molecule.

Furthermore, machine learning and deep learning models can be trained on datasets of known molecules to generate new chemical entities with specific desired properties. nih.gov By defining the core Fexofenadine scaffold as a starting point, these generative models can propose novel analogs. The models can learn the underlying structure-property relationships from the data and use this knowledge to design molecules with potentially enhanced chemical stability, different solubility profiles, or suitability for new synthetic methodologies. nih.gov This computational screening accelerates the discovery of new compounds with interesting chemical properties based on the core structure of the Fexofenadine intermediate.

Chemical Transformations and Reactivity of the Piperidine and Diphenylmethanol Moieties Within the Compound

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it susceptible to a range of reactions, including alkylation, acylation, and oxidation.

N-Alkylation: The synthesis of the parent compound and its analogues frequently involves the N-alkylation of a piperidine precursor. Specifically, α,α-diphenyl-4-piperidinemethanol is alkylated with a suitable electrophile, such as a haloalkyl-substituted phenyl ketone. This key bond-forming reaction connects the piperidine moiety to the rest of the molecular scaffold. The reaction typically proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. The efficiency of this reaction can be influenced by the choice of solvent, base, and leaving group. For instance, the condensation of 4-(4-chlorobutyryl)-α,α-dimethylphenylacetic acid methyl ester with 4-cyanopiperidine (B19701) is facilitated by potassium carbonate and potassium iodide as a catalyst.

N-Acylation: The piperidine nitrogen can also undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen, forming an amide. While less common in the direct synthesis of this specific compound, N-acylation is a fundamental reaction of the piperidine motif. For example, various substituted piperidines can be reacted with phenyl isocyanates in the presence of an acylating agent to form N-acyl-N-phenyl ureas, demonstrating the versatility of the piperidine nitrogen in forming amide-like linkages.

N-Oxidation: The lone pair of electrons on the piperidine nitrogen makes it susceptible to oxidation. Under oxidative stress conditions, such as treatment with hydrogen peroxide (H₂O₂), the nitrogen atom can be oxidized to form a piperidine-N-oxide. nih.govnih.govmdpi.com This transformation has been identified as a degradation pathway for the parent compound, Fexofenadine (B15129). nih.gov The resulting N-oxide, 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid, is a major product of oxidative degradation. nih.govnih.govmdpi.com

| Reaction Type | Reagents & Conditions | Moiety Involved | Product Type |

| N-Alkylation | Haloalkyl phenyl ketone, Base (e.g., KHCO₃), Catalyst (e.g., KI), Solvent (e.g., Toluene) | Piperidine Nitrogen | Tertiary Amine |

| N-Acylation | Acyl Halide / Anhydride | Piperidine Nitrogen | N-Acyl Piperidine (Amide) |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) | Piperidine Nitrogen | Piperidine-N-oxide |

While not commonly employed in the modification of this specific complex molecule, the piperidine ring itself can theoretically undergo ring-opening and ring-expansion reactions under certain conditions. These reactions are more fundamental to the general chemistry of saturated nitrogen heterocycles rather than being a typical transformation for this compound.

Ring-Opening: The C-N bonds of the piperidine ring are generally stable. However, under specific circumstances, such as electrochemical C-N bond cleavage, the ring can be opened. This type of reaction often requires activation of the nitrogen or an adjacent carbon atom. For instance, electrochemical methods have been developed for the ring-opening of piperidine-containing peptides to yield peptide aldehydes.

Ring-Expansion: Ring expansion of piperidines can be achieved through various synthetic strategies, often involving rearrangement reactions. For example, diastereomerically pure azepane (seven-membered ring) derivatives can be prepared from piperidine precursors with high stereoselectivity and regioselectivity. Such a transformation would fundamentally alter the core structure of the molecule.

Reactivity of the Diphenylmethanol (B121723) and Ester Functional Groups

The diphenylmethanol and methyl ester moieties represent two other key sites for chemical modification, offering pathways for oxidation, reduction, and substitution reactions.

The molecule contains two distinct alcohol groups: a tertiary diphenylmethanol and a secondary alcohol on the butyl linker. The precursor to this compound, Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate, features a ketone in place of the secondary alcohol.

Reduction: A crucial step in the synthesis of the final compound is the selective reduction of this ketone to a secondary alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727). This reduction is generally chemoselective, leaving the ester and the tertiary alcohol untouched.

Oxidation: The diphenylmethanol group can be oxidized to the corresponding benzophenone (B1666685). This reaction is a characteristic transformation of secondary alcohols. Oxidizing agents such as bromamine (B89241) T in aqueous acetic acid can quantitatively convert diphenylmethanol and its substituted derivatives into their respective benzophenones. The mechanism of such oxidations can be complex and may involve cationic intermediates. While the piperidine nitrogen is more readily oxidized under mild conditions (e.g., H₂O₂), stronger or more selective oxidizing agents could potentially target the diphenylmethanol group. The selective oxidation of one alcohol in the presence of the other and the tertiary amine would require carefully chosen reagents and conditions.

| Reaction Type | Moiety Involved | Reagents & Conditions | Product |

| Reduction | Ketone (precursor) | Sodium Borohydride (NaBH₄), Methanol | Secondary Alcohol |

| Oxidation | Diphenylmethanol | Bromamine T, aq. Acetic Acid | Benzophenone derivative |

The methyl ester of the α,α-dimethylbenzeneacetic acid group is susceptible to nucleophilic acyl substitution.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group, which could influence the pharmacokinetic properties of the molecule.

Amidation: The ester can be converted directly into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction can be facilitated by catalysts such as iron(III) chloride under solvent-free conditions or through mechanochemical methods like ball milling. Direct amidation provides a route to a wide range of amide derivatives, which are prevalent in biologically active molecules. The parent compound, Fexofenadine, is the carboxylic acid resulting from the hydrolysis of this ester group, a reaction typically carried out under basic conditions (e.g., sodium hydroxide (B78521) in aqueous ethanol).